Chloro(diethyl)[(3-methylphenyl)sulfanyl]silane
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Overview
Description
Chloro(diethyl)[(3-methylphenyl)sulfanyl]silane is an organosilicon compound that features a silicon atom bonded to a chlorine atom, two ethyl groups, and a 3-methylphenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(diethyl)[(3-methylphenyl)sulfanyl]silane typically involves the reaction of diethylchlorosilane with 3-methylphenylthiol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Diethylchlorosilane+3-Methylphenylthiol→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Chloro(diethyl)[(3-methylphenyl)sulfanyl]silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The silicon-chlorine bond can be reduced to form silanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include silanes with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include silanes with hydrogen replacing the chlorine atom.
Scientific Research Applications
Chloro(diethyl)[(3-methylphenyl)sulfanyl]silane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: It is employed in the preparation of silicon-based materials with unique properties.
Industrial Chemistry: It is used in the production of silicone polymers and other silicon-containing compounds.
Biology and Medicine:
Mechanism of Action
The mechanism of action of Chloro(diethyl)[(3-methylphenyl)sulfanyl]silane involves the reactivity of the silicon-chlorine bond and the sulfanyl group. The silicon-chlorine bond is highly reactive and can undergo nucleophilic substitution, while the sulfanyl group can participate in redox reactions. These properties make the compound versatile in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Chlorosilane: Similar in having a silicon-chlorine bond but lacks the ethyl and 3-methylphenylsulfanyl groups.
Diethylchlorosilane: Similar in having ethyl groups bonded to silicon but lacks the 3-methylphenylsulfanyl group.
Phenylchlorosilane: Similar in having a phenyl group bonded to silicon but lacks the ethyl and sulfanyl groups.
Uniqueness
Chloro(diethyl)[(3-methylphenyl)sulfanyl]silane is unique due to the presence of both ethyl groups and a 3-methylphenylsulfanyl group bonded to the silicon atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
62474-48-0 |
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Molecular Formula |
C11H17ClSSi |
Molecular Weight |
244.86 g/mol |
IUPAC Name |
chloro-diethyl-(3-methylphenyl)sulfanylsilane |
InChI |
InChI=1S/C11H17ClSSi/c1-4-14(12,5-2)13-11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3 |
InChI Key |
ZPZRQRNMFOTVNP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(SC1=CC=CC(=C1)C)Cl |
Origin of Product |
United States |
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